REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[C:6]([NH:9]C(=O)OC(C)(C)C)[CH:5]=[CH:4][N:3]=1.C(O)(C(F)(F)F)=O.C(Cl)Cl>>[Cl:1][C:2]1[C:7]([F:8])=[C:6]([NH2:9])[CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
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|
Quantity
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20.2 mmol
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1F)NC(OC(C)(C)C)=O
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Name
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TFA DCM
|
Quantity
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45 mL
|
Type
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reactant
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (SiO2, 100:0 to 90:10 DCM/7N NH3 in MeOH)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1F)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |